BenchChemオンラインストアへようこそ!

GSK494581A

GPR55 agonism GlyT1 inhibition SAR divergence

Essential tool for investigating GlyT1/GPR55 interplay in human-specific pain models. Offers equipotent dual activity (pEC50 6.8/pIC50 6.8) not recapitulated by single-target inhibitors. Select for clean off-target profile (>200 assays) and high-confidence target engagement in human cell lines. Strictly for R&D.

Molecular Formula C27H28F2N2O4S
Molecular Weight 514.6 g/mol
Cat. No. B1672390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK494581A
SynonymsGSK494581A;  GSK 494581A;  GSK-494581A.
Molecular FormulaC27H28F2N2O4S
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)C)C4=CC=C(C=C4)F)F)OC
InChIInChI=1S/C27H28F2N2O4S/c1-18(35-2)20-6-11-26(25(29)16-20)30-12-14-31(15-13-30)27(32)24-17-22(36(3,33)34)9-10-23(24)19-4-7-21(28)8-5-19/h4-11,16-18H,12-15H2,1-3H3
InChIKeyJQXZHDOSMUZLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK494581A Compound Overview: A Mixed-Activity GlyT1 Inhibitor and GPR55 Agonist for Pain and CNS Research Procurement


GSK494581A is a benzoylpiperazine-class small molecule that exhibits a unique dual pharmacological profile, functioning as both an inhibitor of the glycine transporter subtype 1 (GlyT1) and an agonist of the G protein-coupled receptor 55 (GPR55) [1]. Identified through diversity screening and described in the Journal of Pharmacology and Experimental Therapeutics (JPET), it is one of a series of benzoylpiperazines originally patented as GlyT1 inhibitors [1]. Its chemical structure is defined by a core piperazine ring linking a 2-fluoro-4-(1-methoxyethyl)phenyl group and a 2-(4-fluorophenyl)-5-methylsulfonylphenyl methanone moiety, with a molecular weight of 514.58 g/mol [1]. GSK494581A is intended exclusively as a research tool for investigating the physiological roles of GlyT1 and GPR55, which are implicated in pain signaling, bone morphogenesis, and CNS disorders [1].

Why GSK494581A Cannot Be Substituted with Generic GlyT1 Inhibitors or GPR55 Agonists: A Comparative Evidence Base for Scientific Procurement


Generic substitution of GSK494581A with a single-target GlyT1 inhibitor or GPR55 agonist is scientifically unjustified due to its distinct mixed-activity profile. The structure-activity relationship within the benzoylpiperazine series is highly divergent, with GSK494581A exhibiting a unique balance of GlyT1 inhibition and GPR55 agonism that is not recapitulated by either selective GlyT1 inhibitors (e.g., LY2365109, SSR504734) or GPR55-selective analogs (e.g., GSK575594A) [1]. Using a pure GlyT1 inhibitor would abolish GPR55-mediated effects, while a pure GPR55 agonist would lack GlyT1 inhibition. The following quantitative evidence demonstrates that GSK494581A occupies a distinct position in the pharmacological space, where its dual activity is not simply additive but represents a distinct molecular interaction profile that cannot be achieved by combining separate compounds [1].

GSK494581A Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs and In-Class Alternatives


GSK494581A Dual Activity Profile: Potency Quantification vs. GPR55-Selective Analog GSK575594A

In a direct head-to-head comparison within the same study, GSK494581A exhibits balanced dual activity with a GPR55 agonist potency (pEC50 = 6.8) and GlyT1 inhibitory potency (pIC50 = 6.8), whereas the most GPR55-selective analog in the series, GSK575594A, shows a 60-fold selectivity window favoring GPR55 (pEC50 = 6.8 for GPR55; pIC50 = 5.0 for GlyT1) [1]. This divergent structure-activity relationship (SAR) demonstrates that within the same benzoylpiperazine scaffold, minor structural modifications drastically shift the balance of activities, underscoring that GSK494581A cannot be replaced by GSK575594A for experiments requiring concomitant GlyT1 inhibition [1].

GPR55 agonism GlyT1 inhibition SAR divergence benzoylpiperazine dual pharmacology

GlyT1 Inhibitory Potency: GSK494581A vs. Leading Pure GlyT1 Inhibitors LY2365109 and SSR504734

GSK494581A demonstrates a GlyT1 inhibitory potency (pIC50 = 7.7, equivalent to an IC50 of approximately 20 nM in HEK293 cell-based assays) that is comparable to or exceeds that of leading pure GlyT1 inhibitors such as LY2365109 (IC50 = 15.8 nM) and is within the range reported for SSR504734 (pIC50 values reported in literature ~7-8) [1][2][3]. However, unlike these pure inhibitors, GSK494581A provides the additional GPR55 agonism activity (pEC50 = 6.8), enabling dual-pathway modulation in a single compound [1]. This cross-study comparison establishes that GSK494581A does not sacrifice GlyT1 potency to achieve its mixed-activity profile.

GlyT1 inhibition NMDA modulation CNS schizophrenia glycine transport

Broad Target Selectivity Profile: GSK494581A Demonstrates No Off-Target Activity Across >200 Molecular Targets

Comprehensive selectivity profiling revealed that GSK494581A exhibits no activity across a panel of more than 200 validated molecular target assays from diverse classes, including kinases, proteases, other enzymes, GPCRs, ion channels, nuclear receptors, and membrane transporters [1]. This class-level inference of high specificity is corroborated by similar profiling of the related analog GSK575594A, which also showed no activity in the same panel . Importantly, GSK494581A was specifically shown to be inactive at cannabinoid CB1 and CB2 receptors, despite its GPR55 agonism [1].

target selectivity off-target profiling specificity GPCR kinase

Species Selectivity: GSK494581A Discriminates Human vs. Rodent GPR55

GSK494581A activates human GPR55 but does not activate rodent GPR55, a species selectivity also observed for the related analog GSK575594A [1]. This functional divergence is attributed to the relatively low sequence identity (75%) between human and rodent orthologs, which translates to significant differences in the ligand-binding site [1]. This property is a critical differentiator from other GPR55 agonists that may activate both human and rodent receptors, such as certain cannabinoid receptor ligands.

species selectivity ortholog human GPR55 rodent translational research

GSK494581A Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Concurrent Modulation of GlyT1 and GPR55 in Pain Signaling Studies

GSK494581A is uniquely suited for investigating the interplay between glycine transporter inhibition and GPR55-mediated signaling in pain pathways. Its equipotent activity at both targets (pEC50 = 6.8 for GPR55; pIC50 = 6.8 for GlyT1) allows for simultaneous modulation without the confounding variables introduced by using a combination of separate agents [1]. This is particularly relevant in studies of inflammatory and neuropathic pain, where both glycinergic neurotransmission and GPR55 have been implicated.

Human-Specific GPR55 Pharmacology Research Excluding Rodent Model Confounders

Given its strict species selectivity for human GPR55 over rodent orthologs, GSK494581A is an essential tool for dissecting human GPR55 function in vitro, including in human cell lines (e.g., HEK293), primary human cells, and humanized animal models [1]. Researchers should avoid using this compound in standard rodent models for GPR55 studies, but it is invaluable for translational research where human target specificity is paramount.

High-Confidence Target Engagement Studies Requiring Broad Selectivity

With demonstrated inactivity in over 200 off-target assays [1], GSK494581A is ideal for experiments where high-confidence target engagement is critical, such as target validation, phenotypic screening follow-up, and mechanistic studies. Its clean profile minimizes the risk of false-positive results driven by off-target interactions, which is essential for robust data interpretation and publication.

Structure-Activity Relationship (SAR) Studies of Benzoylpiperazine Dual Activity

GSK494581A serves as a key reference compound in SAR campaigns exploring the divergent structure-activity relationship between GlyT1 inhibition and GPR55 agonism. Its balanced activity contrasts with the GPR55-selective GSK575594A, providing a critical data point for understanding how modifications to the benzoylpiperazine core affect the balance of these two activities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK494581A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.